6-Nitrochrysene

Carcinogenesis Nitro-PAH Lung Adenoma

6-Nitrochrysene is an essential, structurally defined positive control for lung adenoma bioassays and DNA adduct repair studies. Its unique tumorigenic potency—150-fold over chrysene—and certified 98.91% purity (BCR®) make it indispensable for accurate calibration and validation in environmental monitoring and cancer research.

Molecular Formula C18H11NO2
Molecular Weight 273.3 g/mol
CAS No. 7496-02-8
Cat. No. B1204248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitrochrysene
CAS7496-02-8
Synonyms6-nitrochrysene
Molecular FormulaC18H11NO2
Molecular Weight273.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)[N+](=O)[O-]
InChIInChI=1S/C18H11NO2/c20-19(21)18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11H
InChIKeyUAWLTQJFZUYROA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in cold ethanol, diethyl ether and carbon disulfide;  somewhat more soluble in benzene and acetic acid;  soluble in hot nitrobenzene
In water, 1.53X10-2 mg/L at 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitrochrysene (CAS 7496-02-8): Carcinogenic Potency and Analytical Reference Standard


6-Nitrochrysene (6-NC; CAS 7496-02-8) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) with the molecular formula C18H11NO2 and a relative molecular mass of 273.3 [1]. It forms chrome-red to light-yellow needles, sublimes without decomposition, and has a melting point range of 209–212.5 °C [1]. 6-NC is primarily recognized as a potent environmental mutagen and carcinogen, detected in diesel exhaust and airborne particulates [REFS-1, REFS-2], and is available as a certified reference material (BCR®) with a certified purity of 98.91% for analytical applications [1].

Why 6-Nitrochrysene Cannot Be Substituted with Chrysene or Other Nitro-PAHs in Carcinogenesis Research


Substituting 6-nitrochrysene with its parent hydrocarbon, chrysene, or other mononitro-PAHs is not scientifically valid due to a structure-dependent potency chasm. While chrysene is inactive in the BLU:Ha newborn mouse lung adenoma bioassay, 6-nitrochrysene is a highly potent tumorigen, inducing a 150-fold increase in lung tumors [1]. Similarly, among a panel of mononitroarenes, 6-nitrochrysene demonstrates a tumorigenic potency order of 6-nitrochrysene ≫ 3-nitrofluoranthene > 6-nitrobenzo[a]pyrene (inactive) = 1-nitropyrene (inactive) [1]. The nitro group at the 6-position is not a simple functional handle; it critically alters metabolic activation, DNA adduct formation and repair, and in vitro transformation, which necessitates the use of 6-nitrochrysene specifically to interrogate these mechanisms.

Quantitative Differentiation of 6-Nitrochrysene from Chrysene and Other Nitro-PAHs


In Vivo Tumorigenicity in BLU:Ha Newborn Mouse Lung: 6-Nitrochrysene vs. Chrysene and Mononitroarenes

In the BLU:Ha newborn mouse lung adenoma bioassay, 6-nitrochrysene (6-NC) is a highly potent tumorigen, whereas its parent compound, chrysene, is inactive. 6-NC induced a 100% lung tumor incidence and a 150-fold increase in tumor multiplicity (20.84 tumors/mouse) at a total dose of 38.5 µg/mouse [1]. A separate comparative study using equimolar doses established that 6-NC is 'much greater' in potency than chrysene (inactive), and is the most potent among the tested mononitroarenes: 6-nitrochrysene ≫ 3-nitrofluoranthene > 6-nitrobenzo[a]pyrene (inactive) = 1-nitropyrene (inactive) [2].

Carcinogenesis Nitro-PAH Lung Adenoma

In Vitro Cytotoxicity and Transformation in Rat Tracheal Epithelial Cells: 6-Nitrochrysene vs. Chrysene and 1-Nitropyrene

In rat tracheal epithelial (RTE) cells, 6-nitrochrysene exhibits distinct cytotoxicity and cell transformation activity compared to its parent chrysene and other nitropyrenes. 6-Nitrochrysene had an ED50 for cytotoxicity of 5.9 µM, which was substantially more potent than 4-nitropyrene (26.3 µM) and 1-nitropyrene (44.5 µM) [1]. Crucially, chrysene and pyrene produced no dose-dependent decreases in colony-forming efficiency [1]. Furthermore, 6-nitrochrysene was one of only two compounds (alongside 1,6-dinitropyrene) that produced a transformation frequency (12.17 × 10⁻⁴) that was statistically different from the control frequency (1.79 × 10⁻⁴) [1].

Toxicology Cell Transformation Nitro-PAH

Nucleotide Excision Repair (NER) Efficiency of DNA Adducts: 6-Nitrochrysene vs. Benzo[a]pyrene

The persistence of DNA lesions is a key determinant of carcinogenic potency. In vitro NER assays in HeLa cell extracts show that DNA adducts derived from 6-nitrochrysene are repaired at vastly different rates compared to the benchmark lesion from benzo[a]pyrene (B[a]P). The N-(dA-8-yl)-6-AC adduct from 6-NC is repaired ~8-fold less efficiently than the N-(dG-8-yl)-6-AC adduct [1]. In a ranked list of lesion repair resistance, 6-NC-derived adducts occupy the top positions: N-(dA-8-yl)-6-AC > N-(dG-8-yl)-1,2-DHD-6-AC > 5-(dG-N2-yl)-6-AC ≃ N-(dG-8-yl)-6-AC ≃ (+)-trans-anti-B[a]P-N2-dG [1]. The slow repair of these 6-NC-specific lesions is proposed to account for its powerful carcinogenicity relative to B[a]P in the rat mammary gland [1].

DNA Repair Carcinogenesis Mechanism of Action

Hepatic Phase II Enzyme Induction in Rats: 6-Nitrochrysene vs. Parent PAHs

Nitro-substitution on PAHs can fundamentally alter their ability to induce detoxification enzymes. In rats, three daily intraperitoneal injections of 6-nitrochrysene significantly increased the activities of hepatic UDP-glucuronyltransferase (UDPGT) and glutathione S-transferase (GST) [1]. In contrast, the parent PAHs (chrysene for 6-NC; benzo[a]pyrene for 1- and 3-nitrobenzo[a]pyrene) did not induce UDPGT, and GST activity was also unaltered by benzo[a]pyrene [1]. This induction effect was correlated with a coplanar orientation of the nitro group, which is a structural feature of 6-nitrochrysene [1].

Metabolism Enzyme Induction Detoxification

Validated Application Scenarios for 6-Nitrochrysene (CAS 7496-02-8) in Research and Analytical Science


Positive Control in In Vivo Lung Carcinogenesis Studies

6-Nitrochrysene serves as an essential positive control in mouse lung adenoma and adenocarcinoma bioassays. Its well-characterized potency—inducing a 100% tumor incidence and a 150-fold increase in multiplicity at microgram doses [1]—and its established rank order among nitro-PAHs (≫ 3-nitrofluoranthene and inactive versus 1-nitropyrene) [2] make it indispensable for validating new mouse models and for comparative studies evaluating the efficacy of chemopreventive agents or the impact of genetic modifications on tumor susceptibility.

Analytical Standard for Environmental Monitoring of Nitro-PAHs

As a certified reference material (BCR®) with a purity of 98.91% [3], 6-nitrochrysene is a critical calibration and quality control standard for the quantification of this specific nitro-PAH in complex environmental matrices. It is explicitly validated for use in the analysis of air samples, urban dust (SRM 1649a), and diesel particulate matter via gas chromatography-mass spectrometry with negative ion chemical ionization (GC/NICI-MS) . This ensures accurate, traceable measurements for regulatory compliance and exposure assessment studies.

Mechanistic Studies of DNA Adduct Formation and Repair

The unique DNA adduct spectrum of 6-nitrochrysene, particularly the formation of the N-(dA-8-yl)-6-AC adduct which is highly resistant to nucleotide excision repair (~8-fold less than the N-(dG-8-yl)-6-AC adduct) [4], positions it as a valuable tool for investigating the cellular processing of bulky DNA lesions. It can be used to dissect the relationship between adduct structure, repair efficiency, and mutagenic outcome, and to benchmark the activity of DNA repair pathways against a lesion known to be more persistent than the classic benzo[a]pyrene-derived adduct [4].

In Vitro Toxicity Screening of Nitro-PAHs in Respiratory Models

Given its demonstrated cytotoxic and transforming activity in rat tracheal epithelial cells (ED50: 5.9 µM; transformation frequency: 12.17 × 10⁻⁴) [5], 6-nitrochrysene is a potent positive control for in vitro assays assessing the airway toxicity of environmental pollutants. It can be used to benchmark the sensitivity of new 3D airway tissue models or to investigate mechanisms of nitro-PAH-induced transformation, providing a reproducible and quantitatively defined reference point against the inactivity of its parent compound, chrysene [5].

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